molecular formula C16H21BO4 B8229483 (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B8229483
M. Wt: 288.1 g/mol
InChI Key: MKIRIGDAQDTRDN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS 372193-92-5) is a high-purity chemical reagent with the molecular formula C16H21BO4 and an average mass of 288.15 g/mol . This compound is structurally characterized by an (E)-configured acrylic ester and a pinacol boronic ester group, making it a valuable building block in synthetic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to create novel biaryl structures . This compound holds significant research value as a key synthetic intermediate and scaffold for the development of novel Retinoid X Receptor-alpha (RXRα) ligands . Structural modifications to this biaryl scaffold are used to probe the hydrophobic region of the RXRα ligand-binding pocket, enabling the design of ligands that can induce specific conformational changes in the receptor . A major application lies in the selective modulation of the RXRα–NURR1 heterodimer, which plays a critical role in the development and survival of dopaminergic neurons . Ligands based on this scaffold have demonstrated a strong bias for promoting RXRα–NURR1 heterodimer formation over RXRα homodimers, providing crucial research tools for investigating pathways related to Parkinson's disease and other neurodegenerative disorders . Product Specifications: • CAS Number: 372193-92-5 • MDL Number: MFCD22493949 • Molecular Formula: C16H21BO4 • Molecular Weight: 288.15 • Storage: Store under an inert atmosphere at 2-8°C Safety Information: Signal word: Warning . Hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

methyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-11H,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIRIGDAQDTRDN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hydroboration with Pinacolborane

The reaction of methyl 3-(2-bromophenyl)propiolate with pinacolborane (HBpin) in the presence of a phosphine ligand (e.g., PBu₃) provides a straightforward route. The process involves:

  • Conditions : 60°C, anhydrous THF, 3–12 hours.

  • Mechanism : Anti-Markovnikov addition of boron to the terminal alkyne, followed by esterification.

  • Yield : 67–95%.

  • Regioselectivity : High E-selectivity due to steric effects from the aryl group.

Example :
Ethyl 3-phenylpropiolate (10 mmol) reacts with HBpin (1.1 eq.) and PBu₃ (2.5 mol%) in THF at 60°C for 3 hours, yielding 95% E-product after column chromatography.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of methyl 3-(2-bromophenyl)acrylate with bis(pinacolato)diboron (B₂pin₂) is widely used:

  • Catalysts : Pd(OAc)₂ (1–5 mol%) with ligands like Xantphos or SPhos.

  • Base : K₂CO₃ or NaOtBu.

  • Solvents : THF or toluene/water mixtures.

  • Yield : 70–90%.

Optimized Protocol :
A mixture of methyl 3-(2-bromophenyl)acrylate (1 eq.), B₂pin₂ (1.5 eq.), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (3 eq.) in toluene/water (4:1) at 80°C for 12 hours affords 88% product.

Boron-Wittig Reaction

Generation of Boron-Substituted Alkenes

This method employs lithiated geminal bis-boronates to form acrylates via a Wittig-like mechanism:

  • Reagents : HTMP (2,2,6,6-tetramethylpiperidine), n-BuLi, and geminal bis-boronates.

  • Conditions : –78°C to 0°C in THF.

  • Yield : 58–70%.

Procedure :
n-BuLi (1.2 eq.) is added to HTMP (1.2 eq.) in THF at –78°C, followed by geminal bis-boronates. After 30 minutes, methyl 2-bromophenylacrylate is added, yielding 65% E-isomer.

Transition Metal-Catalyzed Borylation

Copper-Mediated Borylation

Copper salts facilitate borylation of methyl 3-(2-iodophenyl)acrylate:

  • Catalysts : CuI (10 mol%) with DMEDA ligand.

  • Boron Source : B₂pin₂.

  • Yield : 63–75%.

Case Study :
Methyl 3-(2-iodophenyl)acrylate, B₂pin₂ (1.2 eq.), CuI (10 mol%), and DMEDA (20 mol%) in DMF at 100°C for 24 hours yield 70% product.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost Efficiency
Hydroboration67–95High EModerateHigh
Suzuki-Miyaura Coupling70–90ExcellentHighModerate
Boron-Wittig58–70ModerateLowLow
Copper Catalysis63–75HighModerateModerate

Key Observations :

  • Hydroboration offers the highest yields but requires careful handling of pyrophoric reagents.

  • Suzuki-Miyaura is preferred for scalability but involves expensive palladium catalysts.

  • Boron-Wittig suffers from lower yields due to competing side reactions.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with petroleum ether/EtOAc (10:1 to 5:1) removes unreacted boronates.

  • Recrystallization : Hexane/EtOAc mixtures yield crystalline products.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.6–7.2 (m, aryl-H), 6.8 (d, J = 16 Hz, CH=CH), 3.7 (s, OCH₃).

  • ¹¹B NMR : δ 30–32 ppm (dioxaborolane).

  • HRMS : [M+H]⁺ calc. 288.15, found 288.14 .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Table 1: Comparison of Key Ester Derivatives

Compound Name Molecular Formula Molecular Weight Yield (%) Physical State Key Applications References
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate C₁₇H₂₁BO₄ 302.17 N/A Not reported Prodrug synthesis, cross-coupling
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate C₁₁H₁₉BO₄ 226.08 66% (Z) Colorless oil Coumarin synthesis, annulation
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate C₁₈H₂₁BF₃O₄ 385.17 70% (E) Not reported Fluorinated polymer precursors

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., ) exhibit lower molecular weights and higher flexibility, often yielding oils, whereas methyl esters are more rigid. The trifluoromethyl variant () introduces electron-withdrawing effects, altering reactivity in radical or electrophilic additions .
  • Stereoselectivity : Ethyl (Z)-isomers (e.g., Z-20) are synthesized via isomerization of (E)-precursors, achieving E/Z ratios of 6:94 .

Substituent Effects on the Phenyl Ring

Table 2: Substituent-Dependent Properties

Compound Name Substituent Yield (%) Conversion (%) Reactivity Notes References
Ethyl (Z)-2-(phenylselanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylate CF₃ (para) 16% 16% Low conversion due to steric/electronic hindrance
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate H (ortho) N/A High Optimal for Suzuki coupling
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-octenoate Alkyl chain 72% N/A Enhanced lipophilicity for drug delivery

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl substituents (e.g., ) reduce reactivity in selenoboration and cross-coupling due to steric and electronic effects .
  • Ortho vs. Para Substitution : Ortho-substituted boronate acrylates (e.g., target compound) show higher compatibility in cross-coupling reactions compared to para-substituted analogues .

Functional Group Analogues: Acrylamides vs. Acrylates

Table 3: Acrylate vs. Acrylamide Derivatives

Compound Name Functional Group Yield (%) Applications References
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide Acrylamide 31–32% Polymerizable monomers, enzyme inhibitors
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate Acrylate N/A Prodrugs, Suzuki-Miyaura coupling

Key Observations :

  • Acrylamides : Lower yields (31–32%) compared to acrylates due to challenges in amide bond formation . These derivatives are prioritized for enzyme-targeting applications.
  • Acrylates : Higher stability and versatility in polymerization and cross-coupling reactions .

Stereochemical and Catalytic Considerations

  • Z/E Isomerism : Ethyl boronate acrylates (e.g., Z-20) exhibit >90% Z-selectivity under photochemical conditions, contrasting with the E-dominated mixtures in uncatalyzed reactions .
  • Enantioselectivity : Chiral ligands (e.g., (S,R)-L2) enable asymmetric cyclopropanation of α,β-unsaturated amides, achieving >90% ee and >20:1 dr .

Biological Activity

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a borylated compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉B₁O₄
  • Molar Mass : 288.15 g/mol
  • CAS Number : 372193-92-5
  • InChI Key : MKIRIGDAQDTRDN-ZHACJKMWSA-N

Anticancer Properties

Recent studies have indicated that borylated compounds similar to (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exhibit significant anticancer activity. For instance:

  • Study Findings : A study on borylated methyl cinnamates demonstrated their effectiveness in inhibiting cancer cell lines. The compound exhibited IC₅₀ values ranging from 0.87 to 12.91 μM against various cancer cells such as MCF-7 and MDA-MB-231 .
CompoundCell LineIC₅₀ (μM)
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylateMCF-70.87 - 12.91
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylateMDA-MB-2311.75 - 9.46

Enzyme Inhibition

The compound has also shown promise in the inhibition of glycosidases and other enzymes critical for cancer progression:

  • Mechanism of Action : Borylated compounds can interfere with glycosidase activity through competitive and non-competitive inhibition mechanisms. This property makes them potential candidates for therapeutic development against cancers that rely on glycosidase activity for metastasis .

Toxicity and Safety Profile

Safety assessments are crucial for any compound intended for therapeutic use. Preliminary toxicity studies indicate that (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a favorable safety profile:

ParameterValue
Maximum Tolerated Dose (MTD)>2000 mg/kg in mice
Acute ToxicityNo significant adverse effects observed

Case Study 1: Anticancer Efficacy

In a controlled study involving various borylated compounds including (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate:

  • Objective : To evaluate the anticancer effects on human breast cancer cell lines.
  • Results : The compound demonstrated a dose-dependent inhibition of cell proliferation compared to standard chemotherapeutics like Doxorubicin.

Case Study 2: Glycosidase Inhibition

Another study focused on the enzyme inhibition capabilities of borylated compounds:

  • Objective : To assess the inhibitory effects on glycosidases involved in tumor progression.
  • Results : The compound showed significant inhibitory activity with IC₅₀ values comparable to existing inhibitors used in clinical settings.

Q & A

Basic: What are the standard synthetic routes for preparing (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?

The compound is typically synthesized via palladium-catalyzed borylation of aryl halides or triflates. For example:

  • Step 1 : React a brominated phenyl acrylate precursor (e.g., 3-bromophenyl acrylate) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous THF at 80°C .
  • Step 2 : Purify the product via column chromatography (SiO₂, pentane/EtOAc gradients with 1% Et₃N to suppress boronic acid decomposition) .
    Yields typically range from 33% to 88%, depending on substituents and reaction optimization .

Basic: How is the compound characterized to confirm its structural integrity?

  • 1H/13C NMR : Key signals include the acrylate ester (δ ~3.8 ppm for OCH₃, δ ~6.3–7.8 ppm for aromatic protons), and the dioxaborolane group (δ ~1.3 ppm for pinacol methyl groups) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) are used to confirm molecular weight .
  • X-ray crystallography (if crystalline): Resolves stereochemistry, as seen in related Z-isomer boronic esters .

Advanced: What are the mechanistic considerations for its reactivity in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner in Pd-catalyzed couplings. Key factors:

  • Transmetallation : The boronate transfers the aryl group to Pd(II), forming a Pd-aryl intermediate.
  • Oxidative addition : Pd(0) reacts with aryl halides (e.g., aryl bromides) to regenerate Pd(II).
  • Steric effects : The ortho-substituted acrylate group may slow transmetallation, requiring optimized ligands (e.g., SPhos) or higher temperatures .
  • Solvent/base systems : Use DMF/H₂O or THF/K₂CO₃ for polar substrates; anhydrous conditions prevent hydrolysis .

Advanced: How is this compound utilized in prodrug design for targeted drug delivery?

The boronic ester can serve as a proton-sensitive masking group for carboxylic acids. For example:

  • Prodrug activation : Under acidic conditions (e.g., tumor microenvironment), hydrolysis releases the active drug (e.g., acrylate-based kinase inhibitors) .
  • Conjugation strategies : Condensation with hydroxylamine derivatives via DCC coupling forms pH-responsive linkages .

Advanced: What strategies improve meta-selectivity in C–H borylation reactions involving this compound?

Meta-selectivity is achieved using anionic ligands (e.g., Bpin-substituted amides) that direct Pd or Ir catalysts to sterically hindered positions. For example:

  • Substrate design : Attach directing groups (e.g., trifluoroacetamide) to the acrylate moiety to favor meta-borylation .
  • Ligand tuning : Bulky ligands (e.g., dtbpy) reduce ortho/para competition .

Advanced: How is this compound applied in hydrogen peroxide (H₂O₂) sensing?

The boronic ester undergoes H₂O₂-mediated deboronation , releasing fluorescent products. Methodological insights:

  • Probe design : Incorporate imine groups (e.g., OTBPA derivatives) to accelerate deboronation kinetics (response time: seconds; detection limit: 4.1 ppt) .
  • Solid/vapor reactions : Thin films of the compound exposed to H₂O₂ vapor show rapid fluorescence quenching .

Advanced: What are the challenges in controlling stereochemistry during its synthesis?

  • Z/E isomerism : The acrylate’s double bond can lead to Z/E mixtures. Use stereospecific conditions (e.g., Cu-catalyzed selenoboration) to favor the E-isomer .
  • Crystallographic validation : X-ray diffraction confirms configuration, as seen in selenoboration products .

Advanced: How does solvent choice impact its stability and reactivity?

  • Hydrolysis sensitivity : Avoid protic solvents (e.g., H₂O, MeOH) to prevent boronic ester decomposition. Use THF or DCM for reactions .
  • Thermal stability : Decomposition above 100°C requires low-temperature storage (e.g., –20°C under argon) .

Advanced: What catalytic systems are effective for carbonylative multi-component reactions involving this compound?

  • Copper catalysis : Enables carbonylative borylamidation of alkenes with CO, forming γ-boryl amides. Key conditions:
    • Catalyst: Cu(OAc)₂ with PPh₃ ligands.
    • CO pressure: 1 atm.
    • Substrate scope: Tolerates aryl and alkyl amines .

Advanced: How is computational modeling used to predict its reactivity in drug design?

  • Docking studies : Predict binding affinity to targets like FABP4/5 by modeling the acrylate-boronate pharmacophore .
  • DFT calculations : Analyze transition states for deboronation or cross-coupling reactions to optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.